Calcium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

Description

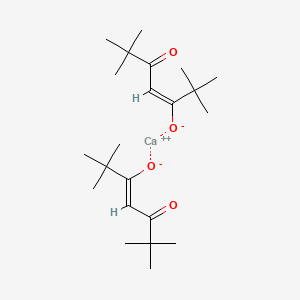

Calcium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate and its (E)-isomer are organometallic compounds featuring a calcium ion coordinated to a β-diketonate ligand with a stereospecific double bond configuration. These compounds belong to the class of metal enolates, which are widely studied for their unique reactivity in organic synthesis and catalytic applications. The (Z)- and (E)-isomerism arises from the spatial arrangement of substituents around the double bond in the heptenolate backbone, leading to distinct physicochemical properties.

The Calcium;(Z)-isomer (CAS 118448-18-3) is commercially available at 95% purity, as noted in procurement data . Its structural framework includes a tetramethyl-substituted oxoheptenolate ligand, which enhances steric bulk and influences coordination geometry.

Properties

CAS No. |

36818-89-0 |

|---|---|

Molecular Formula |

C22H38CaO4 |

Molecular Weight |

406.6 g/mol |

IUPAC Name |

calcium bis(2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) |

InChI |

InChI=1S/2C11H20O2.Ca/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2 |

InChI Key |

DOOFPPIHJGRIGW-UHFFFAOYSA-L |

Isomeric SMILES |

CC(C)(C)/C(=C\C(=O)C(C)(C)C)/[O-].CC(C)(C)/C(=C/C(=O)C(C)(C)C)/[O-].[Ca+2] |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ca+2] |

Origin of Product |

United States |

Mechanism of Action

Target of Action

The primary target of this compound is the calcium-sensing receptor (CaSR), which is prevalent in the nervous system and regulates synaptic transmission and neuronal activity via multiple signaling pathways . The CaSR is present in 80–90% of nerve terminals in the cerebral cortex .

Mode of Action

The compound’s interaction with its targets involves complex calcium signaling. The action of extracellular calcium is complex and its actions via CaSR affect numerous ion channels impacting neuronal excitability and many forms of synaptic transmission . The compound likely influences the activity of these channels, altering the excitability of neurons .

Biochemical Pathways

The compound affects the calcium signaling pathway, which plays a crucial role in various cellular processes, including plant growth, development, calcium signaling, and responses to environmental stress . It also influences the regulation of P-type Ca2±ATPases that modulate the movement of calcium ions and the downstream signals to modulate the metabolic pathways .

Pharmacokinetics

Calcium-based compounds generally have complex pharmacokinetics, with factors such as the compound’s charge, lipophilicity, and molecular weight potentially influencing its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action likely involve alterations in neuronal signaling and synaptic transmission, given the role of calcium and the CaSR in these processes . These changes could influence various physiological functions, from muscle contraction to nerve impulse transmission .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other ions in the environment could potentially affect the compound’s ability to bind to its target . Additionally, the compound’s action could be influenced by the dynamic nature of the intracellular environment, including changes in the concentration of other signaling molecules .

Biological Activity

Calcium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, commonly referred to as Bis(2,2,6,6-tetramethyl-3,5-heptanedionate)calcium or Ca(TMHD)₂, is a coordination compound used primarily in various industrial and research applications. This article explores its biological activities, highlighting relevant studies and findings that elucidate its potential effects in biological systems.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C22H38CaO4 |

| Molecular Weight | 406.61 g/mol |

| CAS Number | 36818-89-0 |

| Appearance | White to off-white crystals or powder |

| Melting Point | 221-224 °C |

| Purity | 98% (by complexometric method) |

Calcium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has been studied for its role in various biological processes. Its activity is primarily attributed to its ability to act as a calcium source and its interaction with cellular pathways.

- Calcium Signaling : Calcium ions play a crucial role in cellular signaling pathways. As a calcium compound, Ca(TMHD)₂ can influence intracellular calcium levels, potentially affecting processes such as muscle contraction and neurotransmitter release.

- Antioxidant Properties : Some studies suggest that the compound exhibits antioxidant activity, which may protect cells from oxidative stress. This property is significant in the context of various diseases where oxidative damage is a contributing factor.

Case Studies and Research Findings

- Cell Viability Studies : Research conducted on human umbilical vein endothelial cells demonstrated that Ca(TMHD)₂ could modulate cell viability under oxidative stress conditions. The compound was shown to enhance cell survival rates when exposed to harmful oxidative agents .

- Neuroprotective Effects : A study highlighted the neuroprotective effects of Ca(TMHD)₂ in models of neurodegeneration. The compound was found to reduce neuronal apoptosis and improve mitochondrial function, suggesting potential therapeutic applications in neurodegenerative diseases .

- Inflammation Modulation : In vitro experiments indicated that Ca(TMHD)₂ could downregulate pro-inflammatory cytokines in macrophages. This suggests a possible role for the compound in managing inflammatory responses .

Toxicological Profile

While the biological activities of Ca(TMHD)₂ are promising, it is essential to consider its safety profile:

Comparison with Similar Compounds

Key Differences and Implications:

Metal Center Reactivity: The calcium complex likely exhibits lower Lewis acidity compared to the zinc analog due to the larger ionic radius and reduced electronegativity of calcium. This difference may influence catalytic efficiency in reactions requiring metal-mediated activation .

Isomer Availability: The availability of both (Z)- and (E)-isomers in the calcium compound introduces stereochemical versatility.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (Z)- and (E)-isomers of 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate?

- Methodological Answer : Synthesis typically involves controlled condensation of diketones with appropriate enolizable esters under basic conditions. For stereochemical control, use kinetic vs. thermodynamic conditions: lower temperatures favor the (Z)-isomer due to steric hindrance minimization, while prolonged heating favors the (E)-isomer via equilibration . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Confirm isomer purity using -NMR (olefinic proton coupling constants: ; ) .

Q. How can calcium be quantitatively analyzed in these complexes?

- Methodological Answer : Employ flame atomic absorption spectroscopy (FAAS) or inductively coupled plasma optical emission spectrometry (ICP-OES) for precise calcium quantification. Pre-treat samples with nitric acid digestion to ensure complete metal liberation. Validate using pharmacopeial standards (e.g., USP calcium acetate) for calibration curves . For qualitative identification, use the glyoxal-hydroxyaniline test: a red chloroform layer confirms .

Q. What safety protocols are essential when handling these calcium complexes?

- Methodological Answer : Follow OSHA-compliant procedures: wear nitrile gloves, flame-resistant lab coats, and safety goggles. Avoid inhalation of powdered compounds; use fume hoods for synthesis. Solid waste (e.g., post-reaction residues) must be treated as hazardous and stored in labeled containers. Refer to SDS guidelines for first-aid measures (e.g., eye irrigation with water for 15 minutes if exposed) .

Advanced Research Questions

Q. How do steric and electronic factors influence the isomerization equilibrium between (Z)- and (E)-configurations?

- Methodological Answer : Investigate using variable-temperature -NMR and DFT calculations. Steric bulk from tetramethyl groups destabilizes the (Z)-isomer, favoring (E)-formation at higher temperatures. Monitor equilibration kinetics in deuterated DMSO or toluene at 25–80°C. Activation energy barriers can be derived from Arrhenius plots . Contrast with less sterically hindered analogs to isolate electronic effects (e.g., Hammett substituent constants).

Q. What spectroscopic techniques resolve contradictions in structural assignments of these isomers?

- Methodological Answer : Combine -NMR, -NMR, and IR spectroscopy. For ambiguous cases, use NOESY (nuclear Overhauser effect spectroscopy): (Z)-isomers show cross-peaks between methyl groups and olefinic protons, absent in (E)-isomers. X-ray crystallography provides definitive proof but requires high-purity crystals grown via slow vapor diffusion (e.g., hexane into dichloromethane) .

Q. How does calcium coordination affect the stability and reactivity of these enolates?

- Methodological Answer : Conduct stability studies under varying humidity and temperature. Thermogravimetric analysis (TGA) reveals dehydration thresholds. Reactivity assays (e.g., hydrolysis rates in aqueous ethanol) compare calcium-bound vs. free enolates. Use -NMR to monitor proton exchange kinetics in DO. Calcium’s likely stabilizes the enolate via chelation, reducing hydrolysis susceptibility compared to alkali metal analogs .

Q. What strategies optimize catalytic applications of these calcium enolates in asymmetric synthesis?

- Methodological Answer : Screen chiral ligands (e.g., BINOL derivatives) to enhance enantioselectivity in aldol or Michael additions. Use kinetic profiling (HPLC with chiral columns) to assess ee% (enantiomeric excess). Reaction conditions (solvent polarity, temperature) must balance catalyst solubility and activity. Compare turnover numbers (TONs) with magnesium or zinc analogs to identify calcium-specific advantages .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for these compounds?

- Methodological Answer : Replicate experiments using standardized solvents (e.g., USP-grade DMSO, THF). Document saturation points via gravimetric analysis (filter and weigh undissolved solids). Consider polymorphic forms: DSC (differential scanning calorimetry) identifies crystalline vs. amorphous phases. Purity checks (HPLC, elemental analysis) are essential to rule out impurities affecting solubility .

Q. Why do conflicting results arise in the biological activity of calcium enolates?

- Methodological Answer : Control variables include:

- Purity : Use certified reference materials (e.g., USP standards) to validate compound identity .

- Assay conditions : Standardize cell lines, incubation times, and calcium ion buffers (e.g., EGTA for chelation controls).

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers. Report IC values with 95% confidence intervals .

Tables

Table 1 : Key Spectroscopic Signatures for (Z)- and (E)-Isomers

| Technique | (Z)-Isomer | (E)-Isomer |

|---|---|---|

| -NMR | ||

| IR (C=O stretch) | 1680–1700 cm | 1660–1680 cm |

| NOESY | Methyl-olefin cross-peaks | No cross-peaks |

Table 2 : Stability Comparison of Calcium vs. Sodium Enolates

| Condition | Calcium Enolate Stability | Sodium Enolate Stability |

|---|---|---|

| 50°C, 24h (dry) | >90% intact | 70–80% intact |

| 25°C, 48h (50% RH) | 80–85% intact | <50% intact |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.